Fgfr4-IN-10
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Overview
Description
Fgfr4-IN-10 is a small-molecule inhibitor specifically targeting the fibroblast growth factor receptor 4 (FGFR4). FGFR4 is a tyrosine kinase receptor involved in various cellular processes, including cell proliferation, differentiation, migration, and survival. Abnormal activation of FGFR4 has been implicated in several types of cancer, making it a promising target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr4-IN-10 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies. general synthetic strategies for FGFR inhibitors often involve the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and amide bond formations .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Fgfr4-IN-10 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, alcohols, and thiols; electrophiles like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines .
Scientific Research Applications
Fgfr4-IN-10 has several scientific research applications, including:
Mechanism of Action
Fgfr4-IN-10 exerts its effects by binding to the kinase domain of FGFR4, inhibiting its enzymatic activity. This prevents the phosphorylation and activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are involved in cell proliferation, survival, and migration. By inhibiting these pathways, this compound can reduce cancer cell growth and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
BLU9931: Another FGFR4 inhibitor with a similar mechanism of action.
FGF401: A highly selective FGFR4 inhibitor that forms a covalent bond with the kinase domain.
Erdafitinib: A pan-FGFR inhibitor that targets FGFR1, FGFR2, FGFR3, and FGFR4.
Uniqueness
Fgfr4-IN-10 is unique in its high specificity for FGFR4, which reduces off-target effects and increases its potential as a targeted cancer therapy. Its unique binding interactions and inhibitory profile make it a valuable tool for studying FGFR4-related pathways and developing targeted treatments .
Properties
Molecular Formula |
C20H19F3N6O3 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
N-[5-cyano-4-(2-methoxyethylamino)pyridin-2-yl]-7-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide |
InChI |
InChI=1S/C20H19F3N6O3/c1-32-8-6-25-15-9-16(26-11-13(15)10-24)28-19(31)29-7-2-3-12-4-5-14(27-18(12)29)17(30)20(21,22)23/h4-5,9,11H,2-3,6-8H2,1H3,(H2,25,26,28,31) |
InChI Key |
KRYAHOVOJWDVHJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=CC(=NC=C1C#N)NC(=O)N2CCCC3=C2N=C(C=C3)C(=O)C(F)(F)F |
Origin of Product |
United States |
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